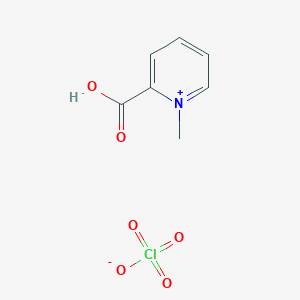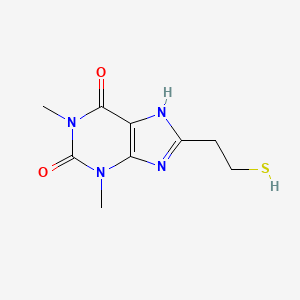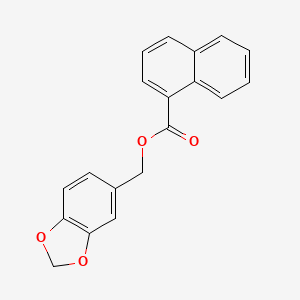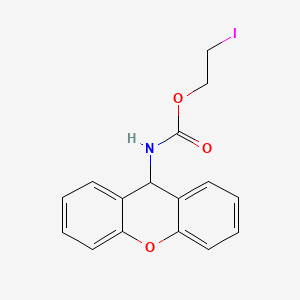
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is a bioactive chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a dioxane ring substituted with ethyl, propyl, and styryl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- typically involves multi-step organic reactions. The process begins with the preparation of the dioxane ring, followed by the introduction of ethyl, propyl, and styryl substituents through various organic reactions such as alkylation and styrylation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- is scaled up using optimized synthetic routes that ensure cost-effectiveness and efficiency. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as distillation and chromatography to obtain the final product with high purity.
化学反応の分析
Types of Reactions: m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
m-Dioxane (8CI), 5-ethyl-4-propyl-2-styryl- can be compared with other similar compounds such as:
- m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl-
- m-Dioxane, 5-ethyl-2-(2-thienyl)-4-propyl-
These compounds share a similar dioxane ring structure but differ in the nature of their substituents
特性
CAS番号 |
6413-67-8 |
|---|---|
分子式 |
C17H24O2 |
分子量 |
260.4 g/mol |
IUPAC名 |
5-ethyl-2-[(E)-2-phenylethenyl]-4-propyl-1,3-dioxane |
InChI |
InChI=1S/C17H24O2/c1-3-8-16-15(4-2)13-18-17(19-16)12-11-14-9-6-5-7-10-14/h5-7,9-12,15-17H,3-4,8,13H2,1-2H3/b12-11+ |
InChIキー |
CKJHSDVFBVXZQX-VAWYXSNFSA-N |
異性体SMILES |
CCCC1C(COC(O1)/C=C/C2=CC=CC=C2)CC |
正規SMILES |
CCCC1C(COC(O1)C=CC2=CC=CC=C2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[3-(2,6-Dioxopiperidine-4-carbonyl)-4-oxocyclohexyl] acetate](/img/structure/B14731392.png)








